

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

| Compound of Interest | |
|----------------------|--|
| Compound Name: | 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of the widely occurring natural compound vanillin, stands as a molecule of significant interest in the field of medicinal chemistry and drug discovery. While direct experimental data on this specific ester is limited, the extensive body of research on analogous vanillin derivatives provides a strong rationale for its potential therapeutic applications. This technical guide synthesizes the available information on related compounds to project the potential research applications, experimental protocols, and underlying mechanisms of action for **4-formyl-2-methoxyphenyl cyclopropanecarboxylate**. Drawing parallels from structurally similar vanillin esters, this document outlines its promise as an anti-inflammatory and antithrombotic agent. Detailed hypothetical experimental workflows and diagrams of pertinent signaling pathways are provided to guide future research endeavors.

Introduction

Vanillin, the primary component of vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile scaffold for the synthesis of novel therapeutic agents.^[1] Its derivatives have garnered considerable attention for their broad spectrum of biological

activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The modification of vanillin's phenolic hydroxyl group with various acyl moieties has proven to be a successful strategy for enhancing its pharmacological profile.[4] **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**, featuring a cyclopropyl group, represents a unique modification that warrants investigation. This guide explores its potential based on the established bioactivities of other vanillin esters.

Chemical Profile

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | N/A |
| CAS Number | 380336-99-2 | [5] |
| Molecular Formula | C12H12O4 | [5] |
| Molecular Weight | 220.23 g/mol | [5] |
| Structure | | |

Potential Research Applications

Based on the activities of structurally related vanillin esters, two primary areas of research are proposed for **4-formyl-2-methoxyphenyl cyclopropanecarboxylate**: anti-inflammatory and antithrombotic applications.

Anti-inflammatory Activity

Vanillin and its derivatives have consistently demonstrated anti-inflammatory effects.[2][6] This activity is often attributed to the inhibition of key inflammatory mediators and pathways. For instance, vanillin has been shown to suppress the activation of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[7][8] Furthermore, studies on related compounds suggest a potential for cyclooxygenase (COX) enzyme inhibition.

Antithrombotic Activity

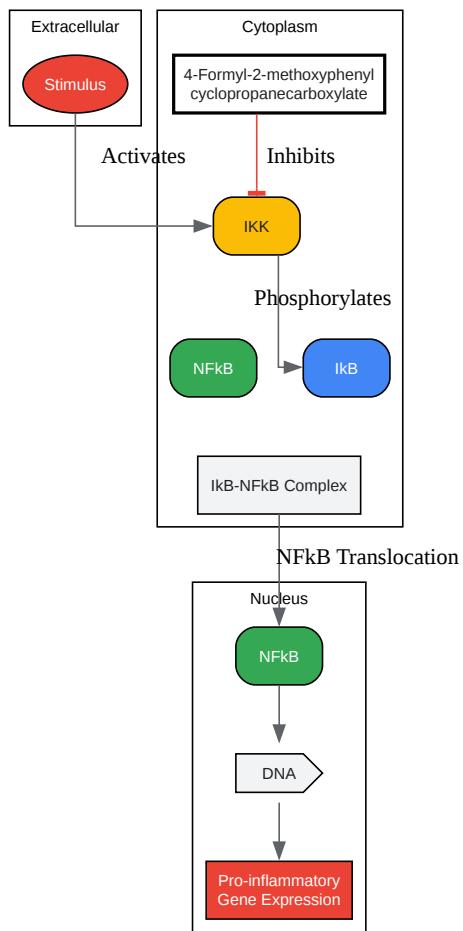
Several vanillin derivatives have been investigated for their potential to prevent blood clot formation.[9][10] Research on compounds like 4-formyl-2-methoxyphenyl benzoate has shown promising in silico binding to COX-1, an enzyme involved in platelet aggregation.[4] Another study on 4-formyl-2-methoxyphenyl 4-methylbenzoate demonstrated in vivo antithrombotic activity, suggesting that this class of compounds could be developed as alternatives to existing antiplatelet therapies.[9][11] The proposed mechanism often involves the inhibition of platelet aggregation pathways.

Postulated Mechanisms of Action and Signaling Pathways

The therapeutic potential of **4-formyl-2-methoxyphenyl cyclopropanecarboxylate** is likely rooted in its ability to modulate key cellular signaling pathways implicated in inflammation and thrombosis.

Anti-inflammatory Signaling

The anti-inflammatory effects of vanillin derivatives are often mediated through the downregulation of pro-inflammatory signaling cascades. A key pathway is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and COX-2. Vanillin derivatives are thought to inhibit this process.

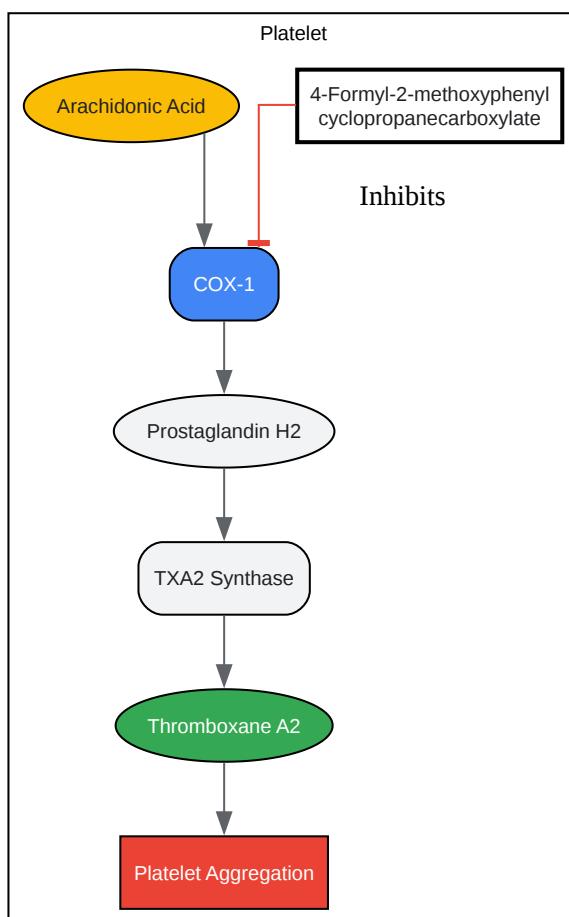


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Postulated Inhibition of the NF-κB Signaling Pathway.

Antithrombotic Signaling

The antithrombotic effects of vanillin derivatives may be linked to the inhibition of the cyclooxygenase-1 (COX-1) pathway in platelets. COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H₂, which is then converted to thromboxane A₂ (TXA₂). TXA₂ is a potent platelet aggregator and vasoconstrictor. Inhibition of COX-1 by vanillin esters would therefore be expected to reduce platelet aggregation.



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Postulated Inhibition of the COX-1 Pathway in Platelets.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of **4-formyl-2-methoxyphenyl cyclopropanecarboxylate**, based on methodologies reported for similar vanillin esters.

Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

This protocol describes a general method for the esterification of vanillin.

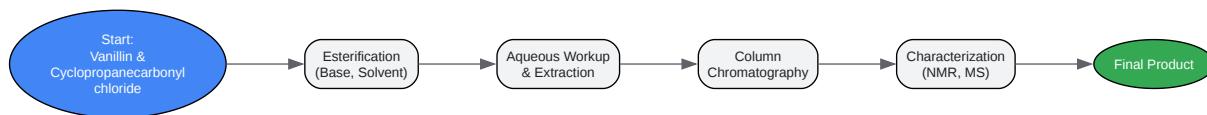
Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Cyclopropanecarbonyl chloride
- Pyridine or triethylamine (base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine to the solution.
- Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **4-formyl-2-methoxyphenyl cyclopropanecarboxylate**.

- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.



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General Synthetic Workflow.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** (test compound)
- Dexamethasone (positive control)
- Griess Reagent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- After incubation, collect the cell supernatant to measure nitric oxide (NO) production using the Griess reagent.
- Measure the absorbance at 540 nm.
- Determine cell viability using the MTT assay to rule out cytotoxicity.
- Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antithrombotic Assay: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation.

Materials:

- Platelet-rich plasma (PRP) from healthy human volunteers
- Agonist for platelet aggregation (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid)
- **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** (test compound)
- Aspirin (positive control)
- Platelet aggregometer

Procedure:

- Prepare PRP from citrated whole blood by centrifugation.
- Pre-incubate the PRP with various concentrations of the test compound or aspirin at 37 °C for a specified time.
- Induce platelet aggregation by adding an agonist (e.g., ADP).
- Monitor the change in light transmittance using a platelet aggregometer.
- Calculate the percentage of platelet aggregation inhibition compared to the agonist-treated control.

Quantitative Data from Analogous Compounds

While specific quantitative data for **4-formyl-2-methoxyphenyl cyclopropanecarboxylate** is not available in the public domain, the following table summarizes data for closely related vanillin derivatives to provide a benchmark for potential efficacy.

| Compound | Assay | Target | Result | Reference |
|---|--|---|--------------------------------------|-----------|
| 4-formyl-2-methoxyphenyl benzoate | In silico docking | COX-1 | Binding Energy: -7.70 kcal/mol | [4] |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate | In vivo antithrombotic (clotting time) | P2Y12 (predicted) | Increased clotting time at 160 mg/kg | [9][11] |
| Vanillin | In vitro anti-inflammatory | NF-κB | Inhibition of p65 translocation | [2] |
| Vanillin | In vitro anti-inflammatory | Pro-inflammatory cytokines (TNF- α , IL-6) | Reduced expression | [7] |

Conclusion and Future Directions

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate emerges as a promising candidate for investigation as a novel anti-inflammatory and antithrombotic agent. The extensive research on the vanillin scaffold provides a solid foundation for these projected applications. Future research should prioritize the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Positive in vitro results would warrant further investigation into its in vivo efficacy and safety profile, as well as detailed mechanistic studies to elucidate its precise molecular targets and interactions within the relevant signaling pathways. The unique cyclopropyl moiety may confer advantageous properties in terms of potency, selectivity, or pharmacokinetic profile, making this a compelling molecule for further drug discovery and development efforts.

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- To cite this document: BenchChem. [4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300803#4-formyl-2-methoxyphenyl-cyclopropanecarboxylate-potential-research-applications>

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